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Introduction

TD-106 is a novel, potent, and specific ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] It
serves as a critical component in the development of Proteolysis-Targeting Chimeras
(PROTACS), a revolutionary class of therapeutic agents designed to induce the degradation of
specific target proteins. In the context of prostate cancer, TD-106 has been integral to the
creation of PROTACSs that selectively target and degrade the Androgen Receptor (AR), a key
driver of prostate cancer cell proliferation and survival.[2] This document provides detailed
application notes and experimental protocols for utilizing TD-106-based PROTACS, such as
TD-802, to induce AR degradation in prostate cancer cells.

Mechanism of Action

PROTACSs incorporating TD-106 function by hijacking the cell's natural protein disposal system,
the Ubiquitin-Proteasome System (UPS). A TD-106-based PROTAC is a heterobifunctional
molecule, featuring a ligand that binds to the target protein (e.g., the Androgen Receptor) and
the TD-106 moiety that recruits the CRBN E3 ligase. This binding induces the formation of a
ternary complex between the AR, the PROTAC, and the E3 ligase complex.[2][3][4] Within this
complex, the E3 ligase ubiquitinates the AR, tagging it for recognition and subsequent
degradation by the 26S proteasome.[2][3][4] This event-driven mechanism allows for the
catalytic degradation of the target protein, offering a powerful alternative to traditional
occupancy-based inhibitors.
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Caption: Signaling pathway of TD-106-based PROTAC (TD-802) inducing AR degradation.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of the TD-106-based AR
PROTAC, TD-802, in prostate cancer models.
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Parameter Cell Line Value Reference
DC50 (AR
) LNCaP 12.5 nM [2]
Degradation)
Maximum AR
_ LNCaP 93% [2]
Degradation
IC50 (Cell Growth 8.7 uM (for a similar
o LNCaP [1]
Inhibition) AR degrader)
IC50 (Cell Growth 7.3 uM (for a similar
- 22Rv1 [1]
Inhibition) AR degrader)
) ] Tumor growth
In Vivo Efficacy LNCaP Xenograft 516171

inhibition

Experimental Protocols

A comprehensive experimental workflow for evaluating a TD-106-based AR PROTAC, such as
TD-802, is outlined below.

Experimental Workflow for TD-106 based PROTAC Evaluation
1. Cell Culture
(LNCaP Prostate Cancer Cells)

i
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Caption: A typical experimental workflow for evaluating TD-106-based PROTACSs.

Protocol 1: Cell Culture and PROTAC Treatment

This protocol describes the culture of LNCaP cells and subsequent treatment with a TD-106-
based PROTAC.

Materials:

e LNCaP cells (ATCC CRL-1740)

e RPMI-1640 medium (with L-glutamine)
o Fetal Bovine Serum (FBS)
 Penicillin-Streptomycin solution

« TD-106-based PROTAC (e.g., TD-802)
o Dimethyl sulfoxide (DMSO, sterile)

o 6-well tissue culture plates

o T-75 cell culture flasks

Procedure:

o Cell Culture:

o Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS
and 1% Penicillin-Streptomycin.

o Maintain the cells in a humidified incubator at 37°C with 5% CO2.
o Passage the cells every 3-4 days to maintain them in the exponential growth phase.[8]

e Cell Seeding:
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o The day before treatment, seed LNCaP cells into 6-well plates at a density of 5 x 10"5
cells per well.

o Allow the cells to adhere and grow for 24 hours.

o PROTAC Preparation and Treatment:

[e]

Prepare a stock solution of the TD-106-based PROTAC in sterile DMSO.

o On the day of the experiment, dilute the PROTAC stock solution in culture medium to
achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 1 uM).

o Prepare a vehicle control using the same final concentration of DMSO as in the highest
PROTAC concentration.

o Remove the old medium from the cells and replace it with the medium containing the
PROTAC or vehicle control.

o Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) before proceeding to
downstream analysis.

Protocol 2: Western Blot Analysis for AR and PSA
Degradation

This protocol details the procedure for assessing the degradation of Androgen Receptor (AR)
and its downstream target, Prostate-Specific Antigen (PSA), via Western blotting.

Materials:

Treated LNCaP cells from Protocol 1

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels
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e PVDF membrane
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (loading control)
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Imaging system
Procedure:
e Protein Extraction:
o After treatment, wash the cells twice with ice-cold PBS.
o Lyse the cells in RIPA buffer on ice for 30 minutes.
o Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[9]
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA protein assay according
to the manufacturer's instructions.

e SDS-PAGE and Protein Transfer:

o Normalize protein concentrations and prepare samples by adding Laemmli buffer and
boiling for 5 minutes.

o Load 20-30 ug of protein per lane onto an SDS-PAGE gel and run at 100-120V.[9]
o Transfer the proteins to a PVDC membrane.[9]
e Immunoblotting:

o Block the membrane in blocking buffer for 1 hour at room temperature.
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[e]

Incubate the membrane with primary antibodies (e.g., anti-AR 1:1000, anti-PSA 1:1000,
anti-GAPDH 1:5000) overnight at 4°C.[9]

Wash the membrane three times with TBST.

[e]

(¢]

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[9]

Wash the membrane three times with TBST.

o

o Detection:
o Apply the chemiluminescent substrate and capture the signal using an imaging system.

o Quantify the band intensities to determine the extent of AR and PSA degradation relative
to the loading control.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of a TD-106-based PROTAC on the viability of
prostate cancer cells using an MTT assay.

Materials:

LNCaP cells

e 96-well tissue culture plates

e TD-106-based PROTAC

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

e Microplate reader

Procedure:
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Cell Seeding:

o Seed LNCaP cells in a 96-well plate at a density of 5 x 10”3 to 1 x 104 cells per well in
100 pL of culture medium.

o |Incubate for 24 hours to allow for cell attachment.

PROTAC Treatment:

o Treat the cells with various concentrations of the PROTAC for a specified duration (e.g.,
72 hours). Include a vehicle control.

MTT Addition and Incubation:

o After the treatment period, add 10 pyL of MTT solution to each well.

o Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

Solubilization and Measurement:

o Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.
o Mix thoroughly and incubate at room temperature in the dark for 2 hours or overnight.
o Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

o Plot the results to determine the IC50 value of the PROTAC.

Protocol 4: In Vivo LNCaP Xenograft Model

This protocol provides a general guideline for establishing and utilizing an LNCaP xenograft
model to evaluate the in vivo efficacy of a TD-106-based PROTAC.

Materials:
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e Male athymic nude mice (6-8 weeks old)
e LNCaP cells

o Matrigel

e TD-106-based PROTAC

» Vehicle control solution

o Calipers for tumor measurement
Procedure:

o Cell Preparation and Implantation:

o Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and
Matrigel at a concentration of 1-5 x 10”6 cells per 100 pL.

o Subcutaneously inject the cell suspension into the flank of each mouse.[6]
e Tumor Growth and Treatment Initiation:
o Monitor the mice for tumor formation.

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into

treatment and control groups.

o Administer the PROTAC or vehicle control via the desired route (e.g., intraperitoneal or

oral administration) at a predetermined dosing schedule.
e Tumor Measurement and Monitoring:

o Measure tumor volume using calipers 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

o Monitor the body weight and overall health of the mice throughout the study.

e Endpoint and Analysis:

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b10814812?utm_src=pdf-body
https://altogenlabs.com/xenograft-models/prostate-cancer-xenograft/lncap-xenograft-model/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o At the end of the study, euthanize the mice and excise the tumors.

o Tumor weight can be measured, and tumor tissue can be collected for further analysis
(e.g., Western blotting to confirm AR degradation, immunohistochemistry).

o Plot tumor growth curves to compare the efficacy of the PROTAC treatment versus the
control.

Downstream Effects of Androgen Receptor
Degradation

The degradation of the Androgen Receptor in prostate cancer cells by TD-106-based
PROTACSs leads to several significant downstream anti-tumor effects:

« Inhibition of AR Target Gene Expression: The most immediate consequence is the
downregulation of genes transcriptionally regulated by AR, such as Prostate-Specific Antigen
(PSA).[9]

« Inhibition of Cell Proliferation: AR signaling is a primary driver of prostate cancer cell growth.
Its degradation leads to cell cycle arrest and a reduction in cell proliferation.[10]

 Induction of Apoptosis: The loss of the pro-survival signals mediated by AR can trigger
programmed cell death (apoptosis) in prostate cancer cells.[10]

e Overcoming Drug Resistance: TD-106-based PROTACs can degrade mutated forms of AR
that confer resistance to traditional anti-androgen therapies, offering a potential treatment
strategy for advanced and resistant prostate cancer.[10][11]

By providing a mechanism to eliminate the AR protein entirely, TD-106 and the resulting
PROTACS represent a promising therapeutic modality for the treatment of prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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